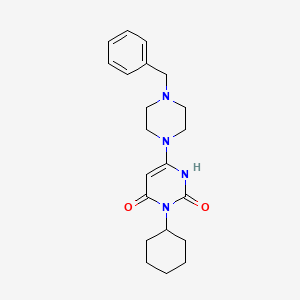![molecular formula C14H17ClN4O B6576821 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 1179468-20-2](/img/structure/B6576821.png)
1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea (CPD-pyrazole-urea) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been found to have a variety of biochemical and physiological effects, including modulating biological processes, such as cell growth, division, and differentiation. CPD-pyrazole-urea has been used in laboratory experiments for a variety of purposes, including studying the structure and function of proteins, cellular signaling pathways, and drug development.
科学的研究の応用
CPD-pyrazole-urea has a wide range of applications in scientific research. It has been used in laboratory experiments to study the structure and function of proteins, cellular signaling pathways, and drug development. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and to study the role of protein folding in drug development. It has also been used to study the effects of cellular signaling pathways on cell growth, division, and differentiation.
作用機序
The mechanism of action of CPD-pyrazole-urea is not fully understood. However, it is thought to act as a competitive inhibitor of enzymes involved in the synthesis of proteins, such as the HIV protease. It is also thought to act as an allosteric modulator of cellular signaling pathways, such as those involved in cell growth, division, and differentiation.
Biochemical and Physiological Effects
CPD-pyrazole-urea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as the HIV protease. It has also been found to modulate the activity of cellular signaling pathways, such as those involved in cell growth, division, and differentiation. In addition, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
実験室実験の利点と制限
The use of CPD-pyrazole-urea in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations to using CPD-pyrazole-urea in laboratory experiments. It is not water soluble, which can make it difficult to use in some experiments. In addition, its effects on cellular signaling pathways and enzyme activity can be difficult to predict and control.
将来の方向性
There are a number of potential future directions for the use of CPD-pyrazole-urea in scientific research. It could be used to develop new drugs and therapies for the treatment of diseases, such as cancer and HIV. It could also be used to study the structure and function of proteins and cellular signaling pathways in more detail. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to develop new methods of drug delivery and to study the effects of drug-drug interactions.
合成法
CPD-pyrazole-urea can be synthesized using a variety of methods. One method involves the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base to form CPD-pyrazole-urea. Other methods of synthesis include the condensation of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and an acid.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFLDSCVIUEOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576746.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6576756.png)
sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate](/img/structure/B6576763.png)
![5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid](/img/structure/B6576771.png)
![2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6576776.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6576789.png)
![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6576813.png)
![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576830.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576836.png)
![1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B6576837.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B6576844.png)